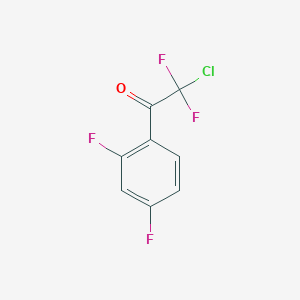
2-Chloro-2,2,2',4'-tetrafluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,2,2’,4’-tetrafluoroacetophenone is a fluorinated organic compound with the molecular formula C8H3ClF4O. It is a derivative of acetophenone, where the hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used as a building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2,2’,4’-tetrafluoroacetophenone typically involves the fluorination of acetophenone derivatives. One common method includes the reaction of 2-chloroacetophenone with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-Chloro-2,2,2’,4’-tetrafluoroacetophenone involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using advanced fluorination techniques and catalysts to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2,2’,4’-tetrafluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted acetophenone derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
2-Chloro-2,2,2’,4’-tetrafluoroacetophenone is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-2,2,2’,4’-tetrafluoroacetophenone involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, inhibiting their activity. The fluorine atoms enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar
Properties
Molecular Formula |
C8H3ClF4O |
|---|---|
Molecular Weight |
226.55 g/mol |
IUPAC Name |
2-chloro-1-(2,4-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3ClF4O/c9-8(12,13)7(14)5-2-1-4(10)3-6(5)11/h1-3H |
InChI Key |
XVIXGTZBWBTWPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















